molecular formula C10H7NO4 B14285783 2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid CAS No. 118409-55-5

2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid

Cat. No.: B14285783
CAS No.: 118409-55-5
M. Wt: 205.17 g/mol
InChI Key: OKYSKNYGOHCCIR-UHFFFAOYSA-N
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Description

2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of cyanoacrylic acids This compound is characterized by the presence of a cyano group (-CN) and a phenyl ring substituted with two hydroxyl groups (-OH) at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid typically involves the reaction of 2,5-dihydroxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired cyanoacrylic acid derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2,5-dihydroxybenzoquinone.

    Reduction: Formation of 2-amino-3-(2,5-dihydroxyphenyl)prop-2-enoic acid.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyano group can participate in nucleophilic addition reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-dimethylaminophenyl)prop-2-enoic acid
  • 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
  • 2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

Uniqueness

2-Cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct antioxidant and therapeutic properties compared to other similar compounds .

Properties

CAS No.

118409-55-5

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-cyano-3-(2,5-dihydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-4-8(12)1-2-9(6)13/h1-4,12-13H,(H,14,15)

InChI Key

OKYSKNYGOHCCIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C=C(C#N)C(=O)O)O

Origin of Product

United States

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